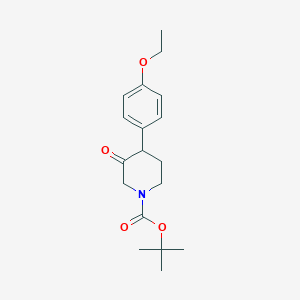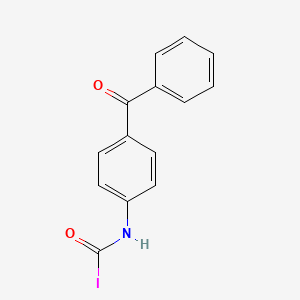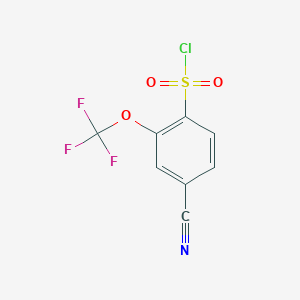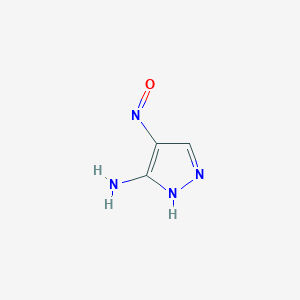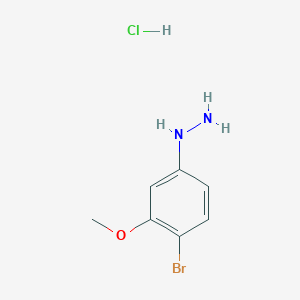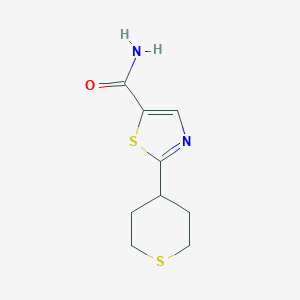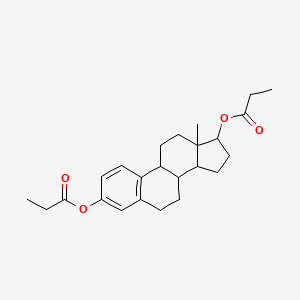
beta-Estradiol dipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-BETA-ESTRADIOL3,17-DIPROPIONATE, also known as estradiol dipropionate, is a synthetic ester of the natural estrogen, estradiol. It is specifically the 3,17-dipropanoyl ester of estradiol. This compound has been widely used in hormone therapy for menopausal symptoms, low estrogen levels in women, and in the treatment of gynecological disorders . It has also found applications in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-BETA-ESTRADIOL3,17-DIPROPIONATE involves the esterification of estradiol with propionic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 17-BETA-ESTRADIOL3,17-DIPROPIONATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: 17-BETA-ESTRADIOL3,17-DIPROPIONATE undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield estradiol and propionic acid.
Oxidation: The compound can be oxidized to form estrone derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form, estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Estradiol and propionic acid.
Oxidation: Estrone derivatives.
Reduction: Estradiol.
Wissenschaftliche Forschungsanwendungen
17-BETA-ESTRADIOL3,17-DIPROPIONATE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 17-BETA-ESTRADIOL3,17-DIPROPIONATE involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors (ERα and ERβ) in target tissues, leading to the activation of gene transcription and subsequent biological effects . The compound also exerts rapid, nongenomic actions initiated at the cell surface, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Estradiol: The parent compound, naturally occurring estrogen.
Estradiol valerate: Another ester of estradiol used in hormone therapy.
Estradiol cypionate: A long-acting ester of estradiol used in similar applications.
Comparison: 17-BETA-ESTRADIOL3,17-DIPROPIONATE is unique due to its specific esterification at the 3 and 17 positions, which influences its pharmacokinetics and duration of action . Compared to other esters like estradiol valerate and estradiol cypionate, it has a different metabolic profile and duration of action, making it suitable for specific therapeutic applications .
Eigenschaften
IUPAC Name |
(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859202 |
Source


|
| Record name | Estra-1,3,5(10)-triene-3,17-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)
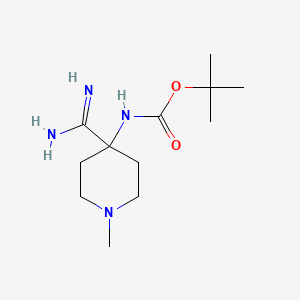
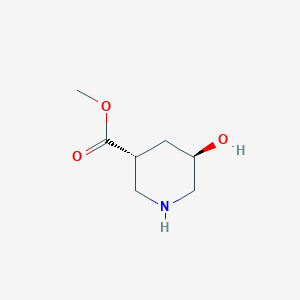
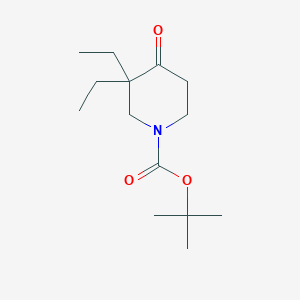

![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
